3-methoxy-9H-thioxanthen-9-one
Description
3-Methoxy-9H-thioxanthen-9-one is a sulfur-containing heterocyclic compound with the molecular formula C₁₄H₁₀O₃S and a molecular weight of 266.29 g/mol (calculated). It features a thioxanthenone core, where a sulfur atom replaces the oxygen atom in the analogous xanthone structure. The methoxy (-OCH₃) group at the 3-position significantly influences its electronic properties, making it a potent photoredox catalyst in organic synthesis . Its CAS registry number is 3722-52-9, and it is also referred to as 3-methoxyxanthone in some contexts .
The compound’s utility in photocatalysis stems from its ability to absorb visible light and generate reactive triplet states, facilitating reactions such as C–H imidation and acyloxylation of arenes . Its structural uniqueness lies in the combination of the electron-donating methoxy group and the electron-deficient thioxanthenone core, which enhances its redox properties compared to unsubstituted thioxanthenones.
Properties
Molecular Formula |
C14H10O2S |
|---|---|
Molecular Weight |
242.29 g/mol |
IUPAC Name |
3-methoxythioxanthen-9-one |
InChI |
InChI=1S/C14H10O2S/c1-16-9-6-7-11-13(8-9)17-12-5-3-2-4-10(12)14(11)15/h2-8H,1H3 |
InChI Key |
JOZYSQCUHPZOPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Xanthone Derivatives (Oxygen Analogs)
Xanthones, characterized by a dibenzo-γ-pyrone structure, share a similar fused aromatic system with 3-methoxy-9H-thioxanthen-9-one but lack the sulfur atom. Key comparisons include:
Structural and Functional Differences
- 3-O-Substituted Xanthones : Derivatives like 3-(3-methoxypropoxy)-9H-xanthen-9-one (Compound 24) and 3-(2-cyclohexylethoxy)-9H-xanthen-9-one (Compound 11) exhibit varied substituents at the 3-position, altering solubility and enzyme inhibition profiles .
- Enzyme Inhibition : Xanthone derivatives are studied for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, though specific data for 3-methoxy-substituted xanthones remain unpublished .
Table 1: Key Xanthone Derivatives
Physicochemical Properties
- The sulfur atom in thioxanthenones reduces symmetry and increases polarizability compared to xanthones, affecting UV-Vis absorption and redox potentials .
- Methoxy substitution in xanthones enhances electron-donating capacity but lacks the photocatalytic efficiency of thioxanthenones due to the absence of sulfur’s heavy-atom effect .
Thioxanthenone Derivatives (Sulfur Analogs)
Thioxanthenones share the sulfur-containing core but differ in substituent patterns, leading to varied applications:
Antitumor Agents
- SR233377 : A clinical candidate with a complex substituent profile, it showed potent antitumor activity against pancreatic and colon cancers but caused dose-limiting cardiac toxicity (prolonged QTc interval) .
- Hycanthone Derivatives: 1-[[2-(Dialkylamino)alkyl]amino]-9H-thioxanthen-9-ones demonstrated Panc03 tumor inhibition in mice, with CoMFA studies highlighting steric and electrostatic fields as critical for activity .
Photocatalytic and Metabolic Profiles
- 9H-Thioxanthen-9-one (Parent Compound) : Exhibits a planar triplet state with strong spin-orbit coupling due to sulfur, enabling phosphorescence. The methoxy group in 3-methoxy-9H-thioxanthen-9-one further stabilizes the excited state .
- 2-Isopropyl-9H-thioxanthen-9-one (2-ITX) : A photoinitiator metabolized to reactive epoxides in hepatic systems, posing toxicity risks .
Table 2: Key Thioxanthenone Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
